ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25N5O5S2 and its molecular weight is 491.58. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 932514-19-7) is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N5O5S2, with a molecular weight of 491.6 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 932514-19-7 |
Molecular Formula | C21H25N5O5S2 |
Molecular Weight | 491.6 g/mol |
Anticancer Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. A study by Ali et al. highlighted that compounds with this scaffold inhibited the proliferation of various cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using the MTT assay. The IC50 values for these compounds were notably low, indicating potent activity against cancer cells .
Case Study: Inhibition of Cancer Cell Proliferation
In a comparative study, this compound was evaluated alongside other pyrazolo derivatives. The results showed that this compound had an IC50 value of approximately 1.74 µM against MCF-7 cells, which is comparable to established chemotherapeutic agents .
Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. These compounds have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial protein kinases which are crucial for bacterial growth and survival .
Case Study: Synergistic Effects with Antibiotics
A study investigating the interaction between pyrazolo derivatives and conventional antibiotics revealed that combining these compounds with ampicillin enhanced their antibacterial effects against resistant strains of bacteria. This suggests a potential therapeutic strategy for treating infections in immunocompromised patients .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Modifications at specific positions on the pyrazolo scaffold have been shown to enhance potency and selectivity towards target enzymes involved in cancer progression and bacterial resistance .
Properties
IUPAC Name |
ethyl 2-[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S2/c1-3-31-20(30)15-12-6-4-5-7-14(12)33-19(15)24-17(28)11(2)32-21-23-16-13(18(29)25-21)10-22-26(16)8-9-27/h10-11,27H,3-9H2,1-2H3,(H,24,28)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYHANWZJZTLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC4=C(C=NN4CCO)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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